molecular formula C10H11NO3 B2407607 8-Aminochromane-3-carboxylic acid CAS No. 1040040-69-4

8-Aminochromane-3-carboxylic acid

Cat. No.: B2407607
CAS No.: 1040040-69-4
M. Wt: 193.202
InChI Key: FGBDSDAJFOENPU-UHFFFAOYSA-N
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Description

8-Aminochromane-3-carboxylic acid is a heterocyclic compound belonging to the chromene family. Chromenes are significant due to their presence in various natural products, pharmaceutical agents, and biologically relevant molecules

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

8-Aminochromane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-Aminochromane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Aminochromane-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways depend on the specific application, such as its role in inhibiting microbial growth or modulating inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Aminochromane-3-carboxylic acid stands out due to its specific structural features and the versatility of its applications. Its unique combination of an amino group and a carboxylic acid group allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

8-amino-3,4-dihydro-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-3,7H,4-5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBDSDAJFOENPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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